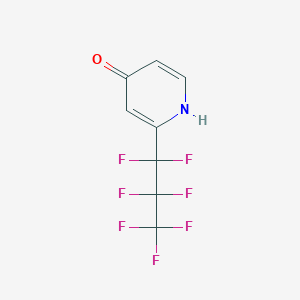
2-(Perfluoropropyl)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Perfluoropropyl)pyridin-4-ol is a fluorinated pyridine derivative with the chemical formula C₈H₄F₇NO. This compound is characterized by the presence of a perfluoropropyl group attached to the pyridine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which constitutes a flexible three-component approach to highly substituted pyridin-4-ol derivatives . Another method involves the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450–500 °C) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(Perfluoropropyl)pyridin-4-ol, often relies on well-established fluorination technologies. These methods include the use of fluorinating agents like pentafluoropyridine and the application of selective fluorination techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluoropropyl)pyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluoropropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as phenol derivatives and amines, which can replace the perfluoropropyl group.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, used in oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(Perfluoropropyl)pyridin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Perfluoropropyl)pyridin-4-ol involves its interaction with molecular targets and pathways in biological systems. The perfluoropropyl group enhances the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors . This interaction can modulate various biological processes, such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pentafluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
2-Fluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position on the pyridine ring.
Uniqueness
2-(Perfluoropropyl)pyridin-4-ol is unique due to the presence of the perfluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7NO/c9-6(10,7(11,12)8(13,14)15)5-3-4(17)1-2-16-5/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWBPGZEKPHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
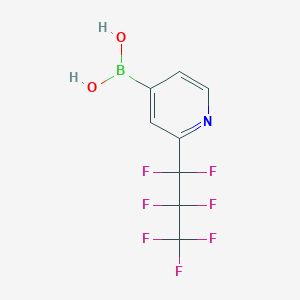
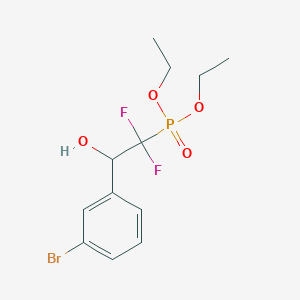
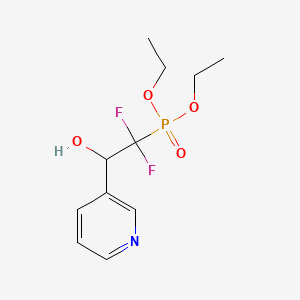
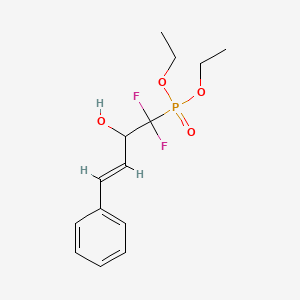

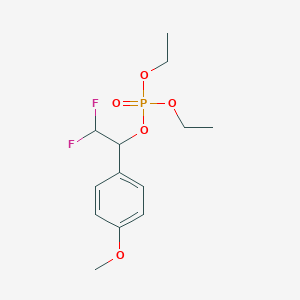

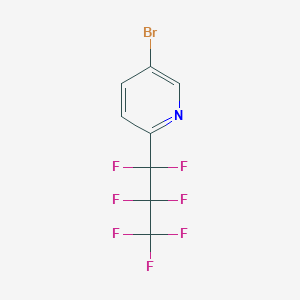
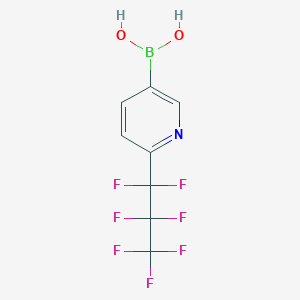
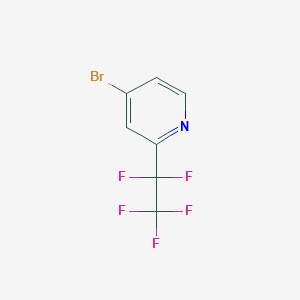
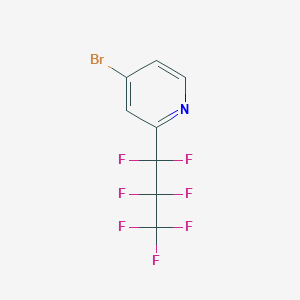
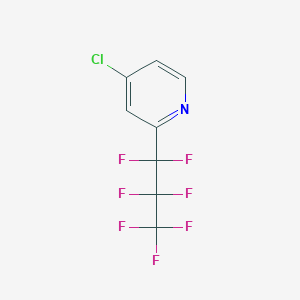
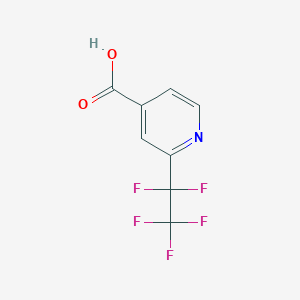
![tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
